molecular formula C23H21N5O4 B11517992 7-(3-methoxyphenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(3-methoxyphenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11517992
M. Wt: 431.4 g/mol
InChI Key: GSXKQLMTDXZATP-UHFFFAOYSA-N
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Description

7-(3-METHOXYPHENYL)-8-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that includes methoxyphenyl groups and an imidazo[1,2-g]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-METHOXYPHENYL)-8-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the imidazo[1,2-g]purine core. Specific reagents and catalysts are used to facilitate these reactions, and the conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions

7-(3-METHOXYPHENYL)-8-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds

Scientific Research Applications

7-(3-METHOXYPHENYL)-8-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a therapeutic agent.

    Medicine: Research focuses on its pharmacological properties, including its potential as an anti-cancer or anti-inflammatory agent.

    Industry: The compound is explored for its use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(3-METHOXYPHENYL)-8-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anti-cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    7-(4-HYDROXY-3-METHOXYPHENYL)-1-PHENYL-4E-HEPTENE-3-ONE: This compound shares structural similarities but differs in its functional groups and overall reactivity.

    2-METHOXYPHENYL ISOCYANATE: Another related compound with distinct chemical properties and applications.

Uniqueness

The uniqueness of 7-(3-METHOXYPHENYL)-8-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific structural features, which confer unique reactivity and potential applications. Its combination of methoxyphenyl groups and the imidazo[1,2-g]purine core makes it a versatile compound for various scientific investigations.

Properties

Molecular Formula

C23H21N5O4

Molecular Weight

431.4 g/mol

IUPAC Name

7-(3-methoxyphenyl)-6-(4-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O4/c1-25-20-19(21(29)26(2)23(25)30)27-13-18(14-6-5-7-17(12-14)32-4)28(22(27)24-20)15-8-10-16(31-3)11-9-15/h5-13H,1-4H3

InChI Key

GSXKQLMTDXZATP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C5=CC(=CC=C5)OC

Origin of Product

United States

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